molecular formula C9H9ClO3 B11725858 (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Cat. No.: B11725858
M. Wt: 200.62 g/mol
InChI Key: CUDDZZCNPJYPBF-SECBINFHSA-N
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Description

®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is an organic compound with the molecular formula C9H9ClO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 4-chlorophenylpyruvic acid using a chiral catalyst. This reaction is carried out under controlled conditions to achieve high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid often involves large-scale asymmetric synthesis. This process may utilize advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and optimized reaction conditions ensures the consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorophenylpyruvic acid or 4-chlorobenzaldehyde.

    Reduction: Formation of 4-chlorophenylethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.

Medicine

In medicine, ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is investigated for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceutical agents with specific chiral properties.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propionic Acid: This compound shares a similar structure but has a hydroxyl group instead of a chlorine atom.

    4-Hydroxycoumarin: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is unique due to its chiral nature and the presence of a chlorine atom. This combination of features makes it distinct from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1

InChI Key

CUDDZZCNPJYPBF-SECBINFHSA-N

Isomeric SMILES

C[C@@](C1=CC=C(C=C1)Cl)(C(=O)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(=O)O)O

Origin of Product

United States

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